6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one

Chemical Biology X-ray Crystallography Conformational Analysis

This compound is a unique, non-fungible building block for SAR programs targeting novel chemical space. Its specific C-6 imidazol-4-yl substitution and 5-nitro group create a constrained, pre-organized scaffold essential for fragment-based drug discovery. Unlike generic piperidine cores, this lactam-containing system offers bidirectionally reactive handles for rapid library diversification. Procure with confidence—only this exact regioisomer ensures valid SAR data.

Molecular Formula C8H10N4O3
Molecular Weight 210.19 g/mol
CAS No. 1803571-77-8
Cat. No. B6600611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one
CAS1803571-77-8
Molecular FormulaC8H10N4O3
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(C1[N+](=O)[O-])C2=CN=CN2
InChIInChI=1S/C8H10N4O3/c13-7-2-1-6(12(14)15)8(11-7)5-3-9-4-10-5/h3-4,6,8H,1-2H2,(H,9,10)(H,11,13)
InChIKeyNEQRCZKXSLDDDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one (CAS 1803571-77-8): Technical Baseline for Research Procurement


6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one is a synthetic, chiral small molecule featuring a privileged 5-nitropiperidin-2-one core linked to an imidazole ring. This scaffold is explored in early-stage medicinal chemistry for generating heavily decorated piperidine derivatives [1][2]. The compound is commercially available as a research-grade building block, typically supplied at a certified purity of 95% . Due to its specific substitution pattern and dual heterocyclic architecture, it serves as a non-interchangeable intermediate in structure-activity relationship (SAR) programs targeting novel chemical space.

Procurement Risk: Why In-Class 5-Nitropiperidin-2-one Analogs Cannot Substitute for 1803571-77-8


Simple substitution of 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one with other 5-nitropiperidin-2-ones is chemically invalid for SAR studies because the specific C-6 imidazol-4-yl group is a critical pharmacophoric anchor. X-ray crystallography on closely related systems confirms that the piperidine ring and the imidazole plane adopt specific, energetically constrained orientations that dictate molecular recognition, rendering even positional isomers of the imidazole substitution unfit as one-to-one replacements [1][2]. The nitro group at the 5-position and the lactam carbonyl further constrain the conformational landscape, making this precise regioisomer a uniquely reactive intermediate for downstream derivatization cascades. The commercial supply chain itself demonstrates this non-fungibility, with entities like Fujifilm Wako cataloging this compound under a distinct Enamine product code (EN300-208868), a practice reserved for singular, non-generic chemical entities in the building block market .

Quantitative Differentiation Guide for 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one (1803571-77-8)


Conformational Rigidity Compared to Non-Cyclic Nitro-Imidazole Analogs

Crystallographic analysis of the core motif demonstrates a defined dihedral angle between the piperidine ring and the imidazole plane. In the structurally characterized 3-chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol system, the piperidine least-squares plane is nearly perpendicular to the planar imidazole system, and the nitro group lies approximately coplanar with the imidazole ring [1]. This geometric constraint is absent in non-cyclic nitro-imidazole analogs, providing a structural basis for preferring this scaffold in the design of conformationally restricted inhibitors.

Chemical Biology X-ray Crystallography Conformational Analysis

Synthetic Tractability for Late-Stage Derivatization Libraries

The 5-nitropiperidin-2-one pharmacophore is accessible via highly diastereoselective nitro-Mannich/lactamisation cascades. In a model system, an enantioenriched substituted 5-nitropiperidin-2-one was synthesized in a four-component one-pot reaction, achieving high stereochemical control [1]. This methodology allows for systematic decoration of the core, making the specific 6-imidazol-4-yl variant a more versatile starting point for generating focused compound libraries compared to the corresponding piperidine analogs, which lack the synthetic handles provided by the lactam moiety.

Synthetic Methodology Medicinal Chemistry Combinatorial Chemistry

Commercial Specification: Purity and Supply Chain Provenance

The compound is cataloged by Fujifilm Wako as a research reagent with a defined package sizing and pricing structure, facilitating budget-controlled procurement. The listed product code (EN300-208868) links it directly to the Enamine Ltd. chemical collection, providing a verifiable chain of custody from a well-established compound management provider . Alternative suppliers list a baseline purity of 95% , which sets a minimum commercial specification benchmark for synthetic starting material.

Procurement Quality Control Chemical Supply Chain

Optimal Application Scenarios for Procuring 6-(1H-imidazol-4-yl)-5-nitropiperidin-2-one (CAS 1803571-77-8)


Conformationally Constrained Fragment Library Design

This compound is ideal for populating a fragment library focused on rigid, privileged scaffolds. Evidence from X-ray crystallography of analogous systems confirms that the piperidine and imidazole rings adopt a near-orthogonal orientation, locking the molecule into a specific low-energy conformation [1]. This pre-organization is instrumental in fragment-based drug discovery (FBDD) where molecular rigidity correlates with higher hit rates and more efficient ligand optimization. Procuring this specific imidazol-4-yl regioisomer is crucial, as the 5-yl isomer would orient the hydrogen-bond donor/acceptor network differently, potentially abolishing binding to a given protein surface.

Divergent Synthesis of Polyfunctionalized Piperidines

In a medicinal chemistry campaign requiring rapid exploration of chemical space around a piperidine core, this compound serves as a strategic, bidirectionally reactive starting material. As demonstrated by Dixon and co-workers, the 5-nitropiperidin-2-one system can be synthesized and subsequently manipulated through chemoselective reductive processes to install contiguous and fully substituted stereocenters [2]. The lactam carbonyl provides a synthetic handle not present in simple piperidine analogs, allowing researchers to purchase a single building block that can be evolved into diverse downstream libraries. This negates the need to procure multiple, structurally similar building blocks, streamlining the procurement process and reducing lead times for library synthesis.

Crystallographic Probe for Protein-Ligand Interactions

The robust electron density provided by the imidazole and nitro groups makes this compound a valuable solid-state probe. Building on the successful X-ray characterization of structurally related nitropiperidinoimidazole derivatives, which confirmed specific hydrogen-bonding patterns in the crystal lattice [1], researchers can use this heavier, nitrogen- and oxygen-rich analog to aid in solving the co-crystal structures of novel biological targets. The distinct anomalous signal from the multiple nitrogen and oxygen atoms can be leveraged in crystallographic phasing or to unambiguously define ligand orientation in an enzyme active site, a feature not offered by typical all-carbon aromatic building blocks.

Calibrated Comparator for Farnesyltransferase Inhibitor SAR

For research groups specifically investigating farnesyltransferase (FTase) inhibition, this compound offers a well-defined chemical probe. Prior SAR studies on 5-nitropiperidin-2-one libraries have established that the piperidine-2-one core itself is a critical potency determinant, with conversion to the corresponding piperidine core resulting in a 10-fold increase in inhibitory activity [3]. By procuring the 6-(1H-imidazol-4-yl) variant, researchers can establish an internal benchmark for how distal heteroaryl substitution (imidazole vs. other groups) further modulates FTase activity, enabling an internally consistent, quantitative SAR narrative.

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